molecular formula C11H13FN2O2 B1488387 (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1565523-10-5

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1488387
CAS No.: 1565523-10-5
M. Wt: 224.23 g/mol
InChI Key: TZUWFZAXPVJOMK-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is a chemical compound of significant interest in neuroscience research and pharmaceutical development, particularly in the study of central nervous system (CNS) disorders. Compounds featuring piperidine and fluoropyridine motifs are established pharmacophores in medicinal chemistry and have demonstrated relevance in targeting neurodegenerative diseases . The structural attributes of this molecule—specifically the 4-hydroxypiperidine and 5-fluoropyridine groups—are found in compounds investigated as potential inhibitors for enzymes like Kynurenine-3-monooxygenase (KMO), which is a promising target for conditions such as Huntington's disease and Parkinson's disease . Furthermore, the 1-arylcarbonylpiperidine scaffold is recognized for its utility in the treatment of neurodegenerative diseases, including epilepsy, highlighting the research value of this chemical class . The incorporation of a fluorine atom is a common strategy in drug design, leveraged to influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . This makes (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone a valuable chemical probe for researchers exploring novel therapeutic pathways and conducting structure-activity relationship (SAR) studies aimed at stabilizing specific receptor conformations for therapeutic benefit . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(16)14-3-1-10(15)2-4-14/h5-7,10,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUWFZAXPVJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach for (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone involves:

  • Activation of the carboxylic acid group of 5-fluoropyridine-3-carboxylic acid
  • Coupling with 4-hydroxypiperidine to form the amide bond

This is typically achieved using coupling agents and catalysts to facilitate efficient amide bond formation under mild conditions.

Coupling Agents and Catalysts

Commonly employed reagents for the amide bond formation include:

Coupling Agent Role Typical Reaction Conditions
N,N’-Dicyclohexylcarbodiimide (DCC) Activates carboxylic acid to form reactive O-acylurea intermediate Room temperature, inert atmosphere
4-Dimethylaminopyridine (DMAP) Catalyzes acyl transfer, increases reaction rate Catalytic amounts, often used with DCC
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) Water-compatible coupling agent, facilitates amide bond formation Room temperature, mild conditions

These reagents have been validated in related piperidinyl amide syntheses to yield high purity and good yields.

Typical Synthetic Procedure

A representative synthetic route based on analogous compounds involves:

  • Activation Step : Dissolve 5-fluoropyridine-3-carboxylic acid in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Addition of Coupling Agent : Add DCC and catalytic DMAP under stirring at 0 °C to room temperature to activate the acid.
  • Amine Addition : Slowly add 4-hydroxypiperidine to the activated mixture.
  • Reaction Monitoring : Stir the reaction mixture at room temperature for several hours (typically 3-24 hours), monitoring progress by thin-layer chromatography (TLC).
  • Work-up : Filter off dicyclohexylurea byproduct, wash organic layer, and concentrate.
  • Purification : Purify the crude product by column chromatography or recrystallization to obtain the pure amide.

This method yields the target compound in moderate to high yields (60-90%) with good purity.

Alternative Methods and Industrial Considerations

  • Use of DMT-MM : This coupling agent allows for water-compatible and mild reaction conditions, beneficial for scale-up and industrial processes. It reduces side reactions and simplifies purification.
  • Continuous Flow Synthesis : Industrial production may employ continuous flow reactors to enhance reaction control, scalability, and reproducibility, particularly for sensitive fluorinated compounds.
  • Solvent Choice : Aprotic solvents like DMF, tetrahydrofuran (THF), or dichloromethane are preferred. Solvent mixtures (e.g., THF/CHCl3) can be used to optimize solubility and reaction kinetics.

Spectroscopic and Analytical Characterization

  • NMR Spectroscopy : Proton NMR confirms the presence of piperidinyl protons and aromatic fluoropyridine signals. Carbon NMR shows characteristic amide carbonyl signals around 160-180 ppm.
  • IR Spectroscopy : Amide carbonyl stretch typically appears near 1650-1700 cm⁻¹.
  • Elemental Analysis : Confirms the molecular formula and purity.
  • Yield and Purity : Yields range from 65% to over 90%, depending on reaction conditions and purification methods.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 5-Fluoropyridine-3-carboxylic acid, 4-hydroxypiperidine Commercially available or synthesized
Coupling Agent DCC/DMAP or DMT-MM DCC requires filtration of byproducts
Solvent Dichloromethane, DMF, THF, or solvent mixtures Aprotic solvents preferred
Temperature 0 °C to room temperature Controlled to minimize side reactions
Reaction Time 3 to 24 hours Monitored by TLC
Purification Column chromatography, recrystallization Essential for high purity
Yield 65-93% Dependent on scale and conditions

Research Findings and Optimization

  • Studies indicate that the use of DMT-MM improves reaction efficiency and reduces reaction time compared to traditional carbodiimide methods.
  • The presence of the fluorine substituent on the pyridine ring slightly affects the electronic environment, which can influence coupling efficiency; thus, reaction parameters may require optimization.
  • Hydroxyl substitution on the piperidine ring demands careful control of reaction conditions to prevent side reactions such as esterification or oxidation.

Chemical Reactions Analysis

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like sodium azide (NaN₃) can replace the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in aqueous medium.

  • Reduction: LiAlH₄, in ether solvent.

  • Substitution: NaN₃, in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Corresponding oxo derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Azido derivatives.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone: has found applications in various fields of scientific research:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related methanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Hydrogen Bonding
Target Compound C₁₁H₁₁FN₂O₂ 234.22* 5-Fluoropyridin-3-yl, 4-OH N/A O–H···O
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone C₁₂H₁₄ClNO₂ 235.69 4-Cl, 4-OH N/A O–H···O
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone C₁₈H₂₁N₃O₂ 311.38 4-Ethoxyphenyl, piperidinyl N/A None
Methanone,[4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-3-pyridinyl C₁₆H₁₅N₃O 265.31 Phenyl, pyrazolyl N/A N/A

*Calculated based on molecular formula.

Key Observations:

Hydroxyl Group Impact: The 4-hydroxypiperidine group in the target compound and its chlorophenyl analog enables O–H···O hydrogen bonding, which is absent in non-hydroxylated analogs (e.g., piperidin-1-yl methanones in ). This enhances crystallinity and aqueous solubility .

Aromatic Ring Diversity : Pyridine (target compound) vs. pyrazole () rings modulate electronic properties. Pyridine’s nitrogen orientation may enhance hydrogen-bond acceptor capacity compared to pyrazole.

Crystallographic and Conformational Differences

  • Dihedral Angles: In (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, the hydroxypiperidine and phenyl rings form dihedral angles of 51.6° and 89.5°, indicating a bisectional orientation that optimizes hydrogen bonding . The fluoropyridine analog may exhibit similar torsional flexibility but with reduced steric bulk due to fluorine’s smaller size.
  • Crystal Packing : Hydrogen-bonded chains along the c-axis () are likely conserved in the target compound, though fluorine’s electronegativity could strengthen dipole interactions.

Spectroscopic and Physicochemical Properties

  • IR and NMR : The hydroxyl group in 4-hydroxypiperidine analogs shows characteristic O–H stretches (~3200–3600 cm⁻¹) and downfield-shifted protons in ¹H NMR (δ ~3–4 ppm for piperidine Hs) . Fluorine’s presence in the target compound would introduce distinct ¹⁹F NMR signals and deshield adjacent protons.
  • Melting Points: While direct data is lacking, hydroxylated analogs (e.g., compounds with –OH groups) exhibit higher melting points (268–287°C) compared to non-polar derivatives, suggesting similar trends for the target compound .

Biological Activity

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is a compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

The compound has the following molecular characteristics:

  • Molecular Formula : C_{12}H_{13}F_{1}N_{2}O
  • Molecular Weight : 256.28 g/mol

Structural Features

The structure features a fluorine atom at the 5-position of the pyridine ring and a hydroxypiperidine moiety, which enhances its interaction with biological targets. This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial and Antiviral Properties

Research indicates that (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone exhibits notable antimicrobial and antiviral properties. Studies have revealed its effectiveness against various pathogens, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Potential

The compound has shown promise in cancer research, particularly concerning its ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigations into its mechanism of action suggest that it may interfere with key signaling pathways involved in cancer proliferation .

Neurological Applications

Preliminary studies suggest that this compound may also have neuroprotective effects, making it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits in conditions such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for drug development.
AntiviralInhibits viral replication in vitro; further studies needed for clinical relevance.
AnticancerInduces apoptosis in various cancer cell lines; potential as an anticancer agent.
NeuroprotectiveShows promise in animal models for reducing neuroinflammation; needs further validation.

Detailed Research Findings

  • Antimicrobial Activity : A study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating a broad spectrum of antimicrobial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : In vitro assays indicated that treatment with this compound resulted in significant cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Neuroprotective Effects : Research on animal models has indicated that the compound may reduce neuroinflammation associated with neurodegenerative diseases, potentially through modulation of cytokine release and oxidative stress pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone, and what reaction conditions are critical for yield optimization?

  • Answer : The compound is typically synthesized via coupling reactions between fluoropyridine derivatives and hydroxypiperidine intermediates. A key step involves activating the pyridine ring for nucleophilic substitution, often using catalysts like palladium for cross-coupling or bases (e.g., K2_2CO3_3) to deprotonate the hydroxypiperidine. Reaction temperatures (60–100°C) and solvent polarity (e.g., DMF, THF) significantly impact yield . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed in laboratory settings?

  • Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H/¹³C): Validates proton environments (e.g., fluoropyridine aromatic signals at δ 7.5–8.5 ppm, hydroxypiperidine -OH at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Answer : Prioritize assays aligned with structural analogs:

  • Anticancer : Cell viability assays (MTT, ATP-luciferase) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the compound’s potential as a kinase inhibitor scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up?

  • Answer : Key parameters include:

  • Catalyst Loading : Reduce palladium catalyst to 0.5–2 mol% to minimize costs while maintaining efficiency .
  • Solvent Optimization : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) for better scalability .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible yields at larger scales .
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Answer : Contradictions (e.g., varying IC50_{50} values in kinase assays) may arise from:

  • Structural Subtleties : Fluorine position (para vs. meta) or hydroxypiperidine conformation alters target binding .
  • Assay Conditions : Differences in ATP concentrations or cell lines (e.g., HEK293 vs. CHO) impact results .
  • Resolution : Perform meta-analysis of literature data and validate findings using standardized assays (e.g., Eurofins Panlabs kinase panel) .

Q. What computational methods predict the pharmacokinetic and toxicity profiles of this compound?

  • Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., PI3Kγ) and predicts metabolite formation via CYP3A4 .
  • Toxicity Screening : Use DSSTox or ProTox-II to identify potential hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
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(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone

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